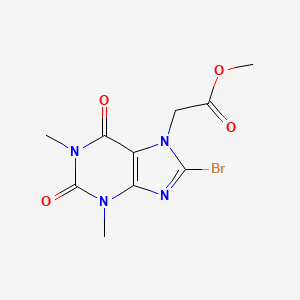

methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate” is a chemical compound with the linear formula C10H11BrN4O4 . It has a molecular weight of 331.128 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C10H11BrN4O4 . This indicates that it contains 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 4 oxygen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are largely undefined in the available literature . Its molecular weight is 331.128, as determined by its molecular formula .Scientific Research Applications

Synthesis and Chemical Properties

- Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is involved in the synthesis of acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purin-8(9H)-one. These derivatives are created through reactions with sodium acetate in acetic acid and further alkylation processes (Janeba, Holý, & Masojídková, 2000).

- The compound is synthesized and crystallized from ethyl acetate, playing a role in the formation of layers in its crystal structure (Carvalho, Emmerling, & Schneider, 2007).

Application in Medicinal Chemistry

- It is utilized in the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems. These compounds have potential medicinal applications, particularly in creating novel pharmacological agents (Hesek & Rybár, 1994).

- The compound's derivatives demonstrate strong bronchodilating effects in vitro, suggesting potential applications in respiratory therapies (Peikov et al., 1995).

Antioxidant and Anti-inflammatory Research

- Studies have synthesized derivatives of this compound to explore their antioxidant and anti-inflammatory properties, indicating potential applications in treating oxidative stress-related conditions (Кorobko, Hadjipavlou-Litina, & Logoyda, 2018).

Cancer Research

- New derivatives have been synthesized and evaluated for their antitumor activity on breast and leukemic cancer cell lines, highlighting the compound's potential in cancer research (Sultani et al., 2017).

Synthesis and Structural Studies

- The compound is involved in various synthesis processes, such as the creation of syn-stereodiad building blocks for polyketides, with implications for the development of natural compounds with antitumor activity (Shklyaruck, 2015).

- It also plays a role in the study of conformation, optical properties, and absolute configuration of related chemical structures, contributing to the understanding of natural products and their synthetic derivatives (Ivanova & Spiteller, 2011).

Novel Therapeutic Agent Development

- Research includes the development of novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, indicating its role in creating new treatments for protozoal infections (Ismail et al., 2004).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

methyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN4O4/c1-13-7-6(8(17)14(2)10(13)18)15(9(11)12-7)4-5(16)19-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFDMLPTNKPBJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[1-(2-furylcarbonyl)-1,2,3,4-tetrahydro-6-quinolinyl]-2,2-dimethylpropanamide](/img/structure/B2429317.png)

![N-butan-2-yl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2429319.png)

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2429321.png)

![3,5-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B2429323.png)

![N-(3,5-dimethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2429328.png)

![Ethyl 2-[6-methyl-2-[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429329.png)

![Ethyl 6-(aminomethyl)-2,2-difluorospiro[3.3]heptane-6-carboxylate;hydrochloride](/img/structure/B2429330.png)

![(5Z)-2-(hydroxyamino)-5-{[2-(trifluoromethyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2429334.png)

![1,3-Dimethyl-5-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2429336.png)

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2429338.png)

![Ethyl 3-hydroxypyrido[1,2-a]indole-10-carboxylate](/img/structure/B2429339.png)